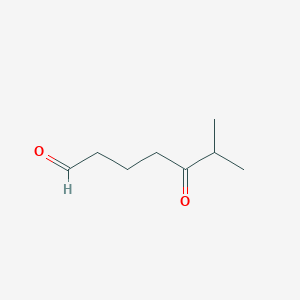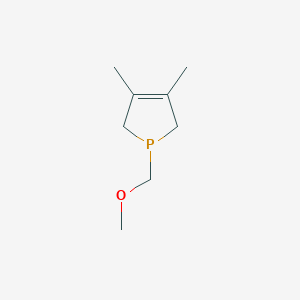
Benzoic acid;oct-1-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;oct-1-yn-4-ol is an organic compound that combines the properties of benzoic acid and oct-1-yn-4-ol Benzoic acid is a simple aromatic carboxylic acid, while oct-1-yn-4-ol is an alkyne with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;oct-1-yn-4-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with oct-1-yne in the presence of a catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the desired product. For example, the use of sulfuric acid or sodium hydroxide can promote the reaction under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction rates. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;oct-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in oct-1-yn-4-ol can be oxidized to form a carbonyl group, resulting in the formation of benzoic acid derivatives
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas for reduction, and sulfuric acid for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, such as benzyl alcohol, benzaldehyde, and benzoyl chloride. These products have significant industrial and research applications .
Scientific Research Applications
Benzoic acid;oct-1-yn-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid;oct-1-yn-4-ol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The aromatic ring can interact with lipid membranes, altering their properties. These interactions can lead to antimicrobial and antifungal effects by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoic acid;oct-1-yn-4-ol include:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Oct-1-yn-4-ol: An alkyne with a hydroxyl group, used in organic synthesis.
Benzyl alcohol: An aromatic alcohol with applications in the pharmaceutical and cosmetic industries.
Uniqueness
This compound is unique due to its combination of aromatic, alkyne, and hydroxyl functional groups.
Properties
CAS No. |
61284-53-5 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzoic acid;oct-1-yn-4-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9) |
InChI Key |
BIIKRAXRKFLLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B14577311.png)
methylene}dibenzene](/img/structure/B14577313.png)

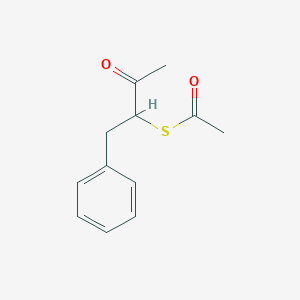

![1-{[3-(2-Chloroethanesulfonyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14577335.png)
![{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14577337.png)
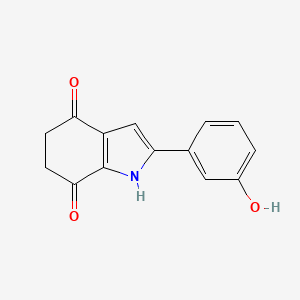

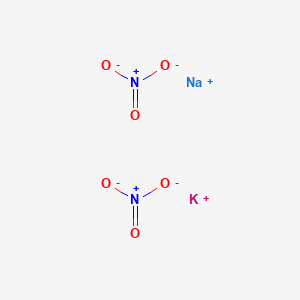

![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)
